Diethanolammonium linoleate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

59231-42-4 |

|---|---|

Molecular Formula |

C22H43NO4 |

Molecular Weight |

385.6 g/mol |

IUPAC Name |

2-(2-hydroxyethylamino)ethanol;(9Z,12Z)-octadeca-9,12-dienoic acid |

InChI |

InChI=1S/C18H32O2.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;6-3-1-5-2-4-7/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);5-7H,1-4H2/b7-6-,10-9-; |

InChI Key |

NDCLVTJDWUOUEE-NBTZWHCOSA-N |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)O.C(CO)NCCO |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)O.C(CO)NCCO |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of Diethanolammonium Linoleate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethanolammonium linoleate is an amine salt formed from the reaction of linoleic acid, a naturally occurring omega-6 fatty acid, and diethanolamine. This compound belongs to the class of fatty acid amine salts, which are known for their surfactant properties. Its amphiphilic nature, possessing both a hydrophobic alkyl chain from linoleic acid and a hydrophilic headgroup from diethanolammonium, allows it to be effective in reducing surface tension and forming micelles in solution. These characteristics make it a compound of interest for various applications in research and development, including as an emulsifier, stabilizer, or solubilizing agent in formulations. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a summary of its synthesis.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in various solvent systems and for predicting its performance in different applications.

Table 1: General Properties of this compound

| Property | Value | Source/Method |

| Chemical Name | Diethanolammonium (9Z,12Z)-octadeca-9,12-dienoate | IUPAC |

| Synonyms | DEA-Linoleate, Linoleic acid diethanolamine salt | - |

| Molecular Formula | C22H45NO4 | - |

| Molecular Weight | 385.58 g/mol | Calculated |

| Appearance | Expected to be a viscous liquid or a waxy solid at room temperature. | Analogy to similar compounds |

Table 2: Acid-Base and Surfactant Properties

| Property | Value (Estimated/Reported Range) | Source/Method |

| pKa | 9.0 - 9.5 | Estimated from the pKa of linoleic acid (9.24) and diethanolamine (8.88-8.96)[1] |

| Critical Micelle Concentration (CMC) | 0.13 mM - 60 µM | Estimated based on values for linoleic acid and its salts under various conditions.[2] |

| Hydrophilic-Lipophilic Balance (HLB) | ~11.2 | Calculated using Griffin's Method |

Table 3: Solubility Profile

| Solvent | Solubility | Source/Method |

| Water | Sparingly soluble (Linoleic acid: 1.59 mg/L at 25°C)[3][4]; Diethanolamine is miscible.[5][6] The salt is expected to have increased aqueous solubility compared to the free acid. | Literature data for components |

| Ethanol | Soluble (Linoleic acid is soluble/miscible; Diethanolamine is miscible)[3][7][8] | Literature data for components |

| Organic Solvents (e.g., acetone, ether) | Soluble (Linoleic acid is very soluble)[3] | Literature data for components |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the determination of its key physicochemical properties are provided below.

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via the direct neutralization of linoleic acid with diethanolamine.

Materials:

-

Linoleic acid (≥99% purity)

-

Diethanolamine (≥99% purity)

-

Ethanol (anhydrous)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round bottom flask

-

Titration setup (burette, pH meter)

Procedure:

-

In a round bottom flask, dissolve a known molar amount of linoleic acid in a minimal amount of anhydrous ethanol with stirring.

-

In a separate container, prepare an equimolar solution of diethanolamine in anhydrous ethanol.

-

Slowly add the diethanolamine solution to the linoleic acid solution dropwise while stirring continuously at room temperature.

-

Monitor the reaction mixture's pH using a calibrated pH meter. The reaction is complete when the pH stabilizes, indicating the formation of the salt.

-

Once the reaction is complete, remove the ethanol solvent using a rotary evaporator under reduced pressure.

-

The resulting product, this compound, should be stored in a desiccator to prevent moisture absorption.

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Determination of pKa by Potentiometric Titration

This method is used to determine the acid dissociation constant (pKa) of the synthesized this compound.

Materials:

-

This compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter with a calibrated electrode

-

Magnetic stirrer and stir bar

-

Beaker

-

Burette

Procedure:

-

Prepare a solution of this compound of known concentration in deionized water.

-

Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

-

Fill a burette with the standardized HCl solution.

-

Record the initial pH of the this compound solution.

-

Add the HCl solution in small, known increments, recording the pH after each addition.

-

Continue the titration until a significant drop in pH is observed, indicating that the equivalence point has been passed.

-

Plot the pH values against the volume of HCl added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, which is the point on the curve where half of the this compound has been neutralized.

Caption: Workflow for CMC determination by surface tension measurement.

Calculation of Hydrophilic-Lipophilic Balance (HLB)

The HLB value provides an indication of the surfactant's solubility and is useful for selecting emulsifiers for specific applications. Griffin's method is commonly used for non-ionic and ionic surfactants.

Griffin's Method Formula:

HLB = 20 * (Mh / M)

Where:

-

Mh = molecular mass of the hydrophilic portion of the molecule

-

M = molecular mass of the whole molecule

Calculation for this compound:

-

Hydrophilic portion: Diethanolammonium (C4H12NO2+)

-

Mh = (4 * 12.01) + (12 * 1.01) + (1 * 14.01) + (2 * 16.00) = 48.04 + 12.12 + 14.01 + 32.00 = 106.17 g/mol

-

-

Lipophilic portion: Linoleate (C18H31O2-)

-

Ml = (18 * 12.01) + (31 * 1.01) + (2 * 16.00) = 216.18 + 31.31 + 32.00 = 279.49 g/mol

-

-

Total Molecular Mass (M):

-

M = Mh + Ml = 106.17 + 279.49 = 385.66 g/mol

-

-

HLB Calculation:

-

HLB = 20 * (106.17 / 385.66) ≈ 5.51

-

Note: For ionic surfactants, Davies' method is often considered more accurate as it assigns group numbers to different chemical moieties. However, Griffin's method provides a useful initial estimate.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound, a surfactant with potential applications in various scientific and industrial fields. The presented data, including molecular characteristics, acid-base properties, surfactant behavior, and solubility, offer a solid foundation for researchers and formulation scientists. The detailed experimental protocols for synthesis and characterization provide practical guidance for the preparation and analysis of this compound. The information and methodologies outlined herein are intended to facilitate further research and development involving this compound.

References

- 1. Diethanolamine | C4H11NO2 | CID 8113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 3. Linoleic Acid | C18H32O2 | CID 5280450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Linoleic acid - Wikipedia [en.wikipedia.org]

- 5. Diethanolamine - Wikipedia [en.wikipedia.org]

- 6. Diethanolamine - Sciencemadness Wiki [sciencemadness.org]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. nouryon.com [nouryon.com]

Diethanolammonium Linoleate: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 59231-42-4

Molecular Formula: C18H32O2.C4H11NO2

Molecular Weight: 385.58 g/mol

Introduction

Diethanolammonium linoleate is an amine salt formed from the reaction of linoleic acid, a naturally occurring omega-6 fatty acid, and diethanolamine, a synthetic organic compound. This compound combines the properties of a fatty acid with those of an amine, resulting in a molecule with surfactant properties that holds potential for various applications in the pharmaceutical and cosmetic industries. Its utility as an emulsifier, stabilizer, and penetration enhancer is of particular interest in the development of novel drug delivery systems.

This technical guide provides a comprehensive overview of this compound, including its molecular structure, physicochemical properties, and potential applications, with a focus on its relevance to researchers, scientists, and drug development professionals. Due to the limited availability of in-depth technical data for this specific salt, this guide also incorporates relevant information on its individual components, linoleic acid and diethanolamine, to provide a thorough understanding of its potential characteristics and functionalities.

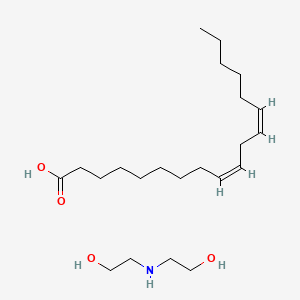

Molecular Structure

This compound is an ionic compound formed by the protonation of the secondary amine group of diethanolamine by the carboxylic acid group of linoleic acid. This results in the formation of the diethanolammonium cation and the linoleate anion.

Linoleic Acid: An 18-carbon unsaturated fatty acid with two cis-double bonds.

Diethanolamine: A secondary amine with two hydroxyethyl groups.

The molecular structure of this compound is a combination of these two molecules, forming a salt.[1][2]

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and its Components

| Property | This compound | Linoleic Acid | Diethanolamine |

| Appearance | Likely a colorless to light yellow liquid or semi-solid[4] | Colorless oil[5] | Colorless, viscous liquid or solid |

| Solubility | Likely soluble in organic solvents like ethanol, chloroform, and benzene[4] | Virtually insoluble in water; soluble in many organic solvents[5] | Soluble in water |

| Critical Micelle Concentration (CMC) | Data not available | 1.5 x 10⁻⁴ M at pH 7.5[5] | Not applicable |

Potential Applications in Drug Development

The unique combination of a lipophilic fatty acid tail and a hydrophilic amine head group suggests that this compound has significant potential in drug formulation and delivery, particularly for topical and transdermal applications.

Surfactant and Emulsifier

This compound is expected to act as a surfactant and emulsifying agent, similar to other fatty acid amine salts.[4] This makes it a candidate for formulating emulsions, creams, and lotions, where it can help to stabilize the mixture of oil and water phases. This is a crucial aspect in the development of various topical drug formulations.

Skin Penetration Enhancer

Unsaturated fatty acids like linoleic acid are known to act as skin penetration enhancers.[6] They are thought to fluidize the lipids of the stratum corneum, thereby increasing the permeability of the skin to active pharmaceutical ingredients (APIs).[6] The formation of an amine salt may further enhance this effect. Ethyl linoleate, an ester of linoleic acid, is also recognized for its ability to enhance the bioavailability and solubility of poorly water-soluble drugs by acting as a penetration enhancer.[7]

Experimental Protocols

Specific experimental protocols for the synthesis and analysis of this compound are not widely published. However, general methods for the preparation of fatty acid amine salts and the analysis of the individual components can be adapted.

General Synthesis of Fatty Acid Amine Salts

The synthesis of this compound can be achieved through a straightforward acid-base reaction between linoleic acid and diethanolamine.

Materials:

-

Linoleic acid

-

Diethanolamine

-

Suitable solvent (e.g., ethanol)

Procedure:

-

Dissolve linoleic acid in a suitable solvent in a reaction vessel.

-

Slowly add an equimolar amount of diethanolamine to the solution while stirring.

-

The reaction is typically exothermic and proceeds readily at room temperature.

-

The solvent can be removed under reduced pressure to yield the this compound salt.

A similar method is used for the preparation of other fatty acid diethanolamides, which involves the interaction of diethanolamine and fatty acids.[8]

Analytical Methods

The characterization of this compound would involve techniques to confirm its structure and purity. The individual components can be analyzed using established methods.

-

Gas Chromatography (GC): A GC method has been developed for determining the presence of diethanolamine in fatty acid diethanolamides, which are commonly used in cosmetic products.[9]

-

Capillary Electrophoresis: This technique can be used for the determination of diethanolamine in various matrices.[10]

-

Titration: A simple titration method can be used for the determination of free diethanolamine content.[11]

Safety and Toxicology

The safety profile of this compound has not been extensively studied. However, data on its individual components, particularly diethanolamine, are available.

Concerns have been raised about the safety of diethanolamine (DEA), and studies have been conducted on its skin absorption.[12] One study found that after 24 hours of application of products containing radiolabeled DEA to human skin, a majority of the absorbed dose was found in the skin itself, with only small amounts reaching the receptor fluid.[12] Another study on the percutaneous penetration of DEA from cosmetic vehicles also showed very low permeation.[13]

Visualization of Potential Workflow

The following diagram illustrates a potential workflow for evaluating this compound as a penetration enhancer in a topical drug formulation.

Caption: Workflow for evaluating this compound as a penetration enhancer.

Conclusion

This compound is a promising, yet understudied, compound with potential applications in the pharmaceutical and cosmetic industries. Its surfactant properties, combined with the known penetration-enhancing effects of linoleic acid, make it a strong candidate for use in novel drug delivery systems, particularly for topical and transdermal applications. Further research is needed to fully characterize its physicochemical properties, efficacy as a penetration enhancer, and safety profile to realize its full potential in drug development. This guide serves as a foundational resource for researchers and formulators interested in exploring the utility of this versatile molecule.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. This compound [drugfuture.com]

- 3. researchgate.net [researchgate.net]

- 4. atamankimya.com [atamankimya.com]

- 5. Linoleic acid - Wikipedia [en.wikipedia.org]

- 6. Natural Ingredients of Transdermal Drug Delivery Systems as Permeation Enhancers of Active Substances through the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. RU2637121C1 - Method of producing diethanolamides of fatty acids - Google Patents [patents.google.com]

- 9. scispace.com [scispace.com]

- 10. Determination of diethanolamine or N-methyldiethanolamine in high ammonium concentration matrices by capillary electrophoresis with indirect UV detection: application to the analysis of refinery process waters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In vitro human skin penetration of diethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Percutaneous penetration of diethanolamine through human skin in vitro: application from cosmetic vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Action of Diethanolammonium Linoleate in Biological Systems: A Technical Guide

Disclaimer: Scientific literature extensively details the biological activities of linoleic acid. However, specific research on the distinct mechanism of action of Diethanolammonium Linoleate is limited. This guide, therefore, focuses on the well-established roles of the linoleate component, with the diethanolammonium cation primarily considered as a salt-forming agent that may influence the compound's solubility and bioavailability.

Executive Summary

This compound is an organic salt comprised of the biologically active linoleic acid and a diethanolammonium cation. The primary mechanism of action in biological systems is attributed to the multifaceted roles of linoleic acid, an essential omega-6 polyunsaturated fatty acid. Linoleic acid is a fundamental component of cellular membranes, a precursor to potent signaling molecules known as eicosanoids, and a direct modulator of several key signaling pathways involved in metabolism, inflammation, and cellular homeostasis. This document provides a detailed overview of these mechanisms, supported by quantitative data, experimental methodologies, and visual representations of the core signaling cascades.

Core Mechanisms of Action of Linoleate

The biological effects of linoleate can be categorized into three principal areas: its structural role in cell membranes, its function as a precursor to signaling molecules, and its direct interaction with cellular receptors and signaling pathways.

Structural Role in Cellular Membranes

Linoleic acid is a crucial structural component of phospholipids, which form the bilayer of all cell membranes. Its presence influences membrane fluidity, permeability, and the function of membrane-bound proteins such as receptors and enzymes.

Precursor to Eicosanoid Synthesis

Linoleic acid is the parent compound for the synthesis of arachidonic acid, which is the primary substrate for the production of eicosanoids, including prostaglandins and leukotrienes. These lipid mediators are pivotal in inflammatory responses, pain, and fever.[1][2][3][4][5] The synthesis is initiated by the enzyme phospholipase A2, which releases arachidonic acid from membrane phospholipids.[3][4] Subsequently, cyclooxygenase (COX) and lipoxygenase (LOX) enzymes catalyze the formation of various prostaglandins and leukotrienes, respectively.[3]

Modulation of Signaling Pathways

Linoleic acid and its metabolites directly interact with and modulate several key signaling pathways that regulate gene expression, metabolism, and cellular stress responses.

-

Peroxisome Proliferator-Activated Receptors (PPARs): Linoleic acid and its derivatives are known ligands and activators of PPARs, a group of nuclear receptors that play a critical role in lipid and glucose metabolism.[6][7][8][9] For instance, conjugated linoleic acid (CLA), an isomer of linoleic acid, is a high-affinity ligand for PPARα and also activates PPARγ.[6][9] Activation of PPARs leads to the transcription of genes involved in fatty acid oxidation and adipogenesis.[7]

-

G-Protein Coupled Receptor 120 (GPR120): Linoleic acid is an agonist for GPR120, a receptor highly expressed in adipose tissue and pro-inflammatory macrophages.[10][11] Activation of GPR120 by fatty acids can lead to the phosphorylation of ERK (Extracellular signal-regulated kinase) and has been shown to mediate potent anti-inflammatory and insulin-sensitizing effects.[10][11]

-

CD36 Receptor: The scavenger receptor CD36 acts as a fatty acid transporter and a signaling receptor for long-chain fatty acids like linoleic acid.[12][13][14][15] Binding of linoleic acid to CD36 on taste bud cells can trigger intracellular calcium signaling and neurotransmitter release, playing a role in fat taste perception.[12][15] In other cell types, CD36-mediated fatty acid uptake influences lipid metabolism and can trigger downstream signaling, including the activation of Src kinases.[12][14]

-

AMPK/mTOR Pathway: Linoleic acid can induce autophagy and antioxidant responses through the activation of the AMP-activated protein kinase (AMPK) signaling pathway and the subsequent modulation of the target of rapamycin (TOR) signaling pathway in hepatocytes.[16][17][18] This pathway is central to cellular energy homeostasis and stress responses.

Quantitative Data

The following table summarizes quantitative data for the biological activities of linoleic acid and its conjugated isomers from various in vitro studies. It is important to note that these values can vary depending on the specific experimental conditions and cell types used.

| Parameter | Compound | Value | Cell Type/System | Reference |

| IC50 | Conjugated Linoleic Acid (9Z, 11E) | 140 nM | Human PPARα binding assay | [6] |

| IC50 | Conjugated Linoleic Acid (10E, 12Z) | >140 nM | Human PPARα binding assay | [6] |

| IC50 | Conjugated Linoleic Acid (c9,t11) | 7.4 µM | PPARγ activation | [9] |

| IC50 | Conjugated Linoleic Acid (t10,c12) | 5.2 µM | PPARγ activation | [9] |

| Effective Concentration | Linoleic Acid | 1-10 µM | Decreased RANTES concentration in endothelial cells | [19] |

| Effective Concentration | Linoleic Acid | 50-200 µM | Increased ROS levels in endometrial cancer cells | [20] |

| Effective Concentration | Linoleic Acid | 200 µM | Reduced cumulus cell expansion in ovine oocytes | [21] |

| Effective Concentration | Linoleic Acid | 400 µM | Induction of lipid droplets in HeLa cells | [22] |

Signaling Pathways and Experimental Workflows

Prostaglandin Synthesis Pathway

This pathway illustrates the conversion of linoleic acid to arachidonic acid and its subsequent metabolism into prostaglandins via the cyclooxygenase (COX) pathway.

References

- 1. youtube.com [youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. Conjugated linoleic acid is a potent naturally occurring ligand and activator of PPARalpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Conjugated Linoleic Acid and Brain Metabolism: A Possible Anti-Neuroinflammatory Role Mediated by PPARα Activation [frontiersin.org]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. Linoleic acid promotes testosterone production by activating Leydig cell GPR120/ ERK pathway and restores BPA-impaired testicular toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Linoleic acid induces calcium signaling, Src kinase phosphorylation, and neurotransmitter release in mouse CD36-positive gustatory cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Luminal Lipid Regulates CD36 Levels and Downstream Signaling to Stimulate Chylomicron Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rupress.org [rupress.org]

- 15. Frontiers | CD36 Senses Dietary Lipids and Regulates Lipids Homeostasis in the Intestine [frontiersin.org]

- 16. ω-6 Polyunsaturated fatty acids (linoleic acid) activate both autophagy and antioxidation in a synergistic feedback loop via TOR-dependent and TOR-independent signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ω-6 Polyunsaturated fatty acids (linoleic acid) activate both autophagy and antioxidation in a synergistic feedback loop via TOR-dependent and TOR-independent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Linoleic acid exhibits anti-proliferative and anti-invasive activities in endometrial cancer cells and a transgenic model of endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Effect of linoleic acid supplementation on in vitro maturation, embryo development and apoptotic related gene expression in ovine - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility Profile of Diethanolammonium Linoleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of diethanolammonium linoleate. Due to the limited availability of extensive quantitative data in publicly accessible literature, this document synthesizes known qualitative information and provides a detailed, adaptable experimental protocol for researchers to determine the solubility profile in their specific solvent systems.

Introduction to this compound

This compound is an amine salt formed from the reaction of linoleic acid, a polyunsaturated omega-6 fatty acid, and diethanolamine. It functions as a surfactant and emulsifying agent and finds applications in various industries, including cosmetics, detergents, and industrial lubricants.[1] Its amphiphilic nature, possessing both a hydrophobic fatty acid tail and a hydrophilic diethanolammonium headgroup, governs its solubility behavior.

Solubility Data

Quantitative solubility data for this compound is sparse in scientific literature. The following table summarizes the available qualitative and limited quantitative information. It is important to note that the closely related compound, diethanolamine oleate, is often used interchangeably in commercial contexts, and its solubility characteristics are expected to be very similar.[1]

| Solvent | Solubility | Temperature | Data Type | Reference |

| Water | Miscible | Not Specified | Qualitative | [2] |

| Water | < 1 mg/mL | 25 °C (77 °F) | Quantitative | [3] |

| Ethanol | Soluble | Not Specified | Qualitative | [1] |

| Chloroform | Soluble | Not Specified | Qualitative | [1] |

| Benzene | Soluble | Not Specified | Qualitative | [1] |

Note: The quantitative data point of "< 1 mg/mL" suggests that while it may be miscible at some concentrations, its solubility limit under these specific conditions is low.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound in a given solvent. This protocol is based on the standard "shake-flask" method, followed by a quantitative analysis technique suitable for surfactants.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., HPLC, potentiometric titrator)

-

Standardized cationic titrant (e.g., Hyamine® 1622) for titration

-

Indicator for two-phase titration (e.g., mixed indicator of dimidium bromide and acid blue 1)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of flasks, each containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the flasks for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal time.

-

-

Sample Separation:

-

After the equilibration period, allow the flasks to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette. To avoid disturbing the sediment, the pipette tip should be kept well below the liquid surface but above the solid phase.

-

For viscous solvents or fine suspensions, centrifuge the samples at a controlled temperature to facilitate the separation of the solid phase.

-

Immediately filter the collected supernatant through a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any remaining undissolved microparticles.

-

-

Quantification of Dissolved Solute:

-

Accurately dilute the clear, filtered saturated solution with the appropriate solvent to a concentration suitable for the chosen analytical method.

-

Titrimetric Method (for Anionic Surfactants): A common method for quantifying anionic surfactants is two-phase cationic titration.

-

Transfer a known volume of the diluted sample to a titration vessel.

-

Add the mixed indicator solution and an immiscible organic solvent (e.g., chloroform or a less hazardous alternative).

-

Titrate with a standardized cationic titrant. The endpoint is observed when the indicator color transfers from the organic phase to the aqueous phase.

-

-

Chromatographic Method (HPLC): An alternative is to use High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or UV if the molecule has a chromophore). A calibration curve must be prepared using standard solutions of known this compound concentrations.

-

-

Calculation of Solubility:

-

From the concentration determined by the analytical method and the dilution factor, calculate the concentration of this compound in the saturated solution.

-

Express the solubility in appropriate units, such as mg/mL or g/100g of solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Caption: Workflow for Solubility Determination.

This guide provides a foundational understanding of the solubility of this compound. For precise applications, it is highly recommended that researchers perform their own solubility studies using the described protocol, tailored to their specific solvents and conditions.

References

An In-depth Technical Guide on the Thermal Stability and Degradation of Diethanolammonium Linoleate

For Researchers, Scientists, and Drug Development Professionals

October 24, 2025

Abstract

Diethanolammonium linoleate, an ionic liquid or amine salt formed from the reaction of diethanolamine and linoleic acid, possesses properties that make it a candidate for various applications, including in drug delivery and formulation. Understanding its thermal stability and degradation profile is critical for determining its processing, storage, and application limits. This technical guide provides a comprehensive overview of the expected thermal behavior of this compound, drawing upon available data for its constituent ions and analogous compounds. It outlines potential degradation pathways, detailed experimental protocols for thermal analysis, and predictive quantitative data.

Introduction

The thermal stability of an active pharmaceutical ingredient (API) or excipient is a crucial parameter in drug development. It influences manufacturing processes, formulation strategies, and the shelf-life of the final product. This compound is a salt formed from a secondary amine, diethanolamine, and a polyunsaturated fatty acid, linoleic acid. Its thermal behavior will be governed by the stability of the individual ions and the nature of their ionic bond. This guide synthesizes information on the known thermal degradation of diethanolamine and linoleic acid to predict the thermal properties of this compound.

Predicted Thermal Stability and Degradation Pathways

The thermal degradation of this compound is anticipated to proceed through pathways characteristic of both the diethanolammonium cation and the linoleate anion. The initial degradation temperature will likely be dictated by the weaker of the two components.

Diethanolammonium Cation Degradation

Diethanolamine (DEA) itself is known to undergo thermal decomposition. Its thermal stability is intermediate among ethanolamines, being less stable than triethanolamine (TEA) but more stable than monoethanolamine (MEA)[1][2]. The degradation of the diethanolammonium cation is expected to follow similar pathways.

-

Intramolecular Cyclization: A primary degradation pathway for DEA is an intramolecular reaction that can lead to the formation of morpholine derivatives or other cyclic compounds.

-

Dehydration and Polymerization: At elevated temperatures, the hydroxyl groups of the diethanolammonium cation can undergo dehydration, potentially leading to the formation of ethers and subsequent polymerization.

-

Deamination and Oxidation: Cleavage of the C-N bond can lead to the formation of various degradation products. In the presence of oxygen, oxidative degradation can occur, leading to the formation of aldehydes, carboxylic acids, and colored byproducts. Thermal decomposition in an inert atmosphere may produce toxic ammonia and nitrogen oxide fumes[3]. In the presence of CO2, degradation can be more complex, leading to products such as 3-(2-hydroxyethyl)-2-oxazolidinone and 1,4-bis(2-hydroxyethyl)piperazine[4].

A proposed degradation pathway for the diethanolammonium cation is illustrated below.

Caption: Proposed initial thermal degradation of the Diethanolammonium cation.

Linoleate Anion Degradation

The linoleate anion, being a polyunsaturated fatty acid, is susceptible to thermal degradation through several mechanisms:

-

Oxidation: This is a major degradation pathway for unsaturated fatty acids, proceeding via a free radical mechanism, especially in the presence of oxygen[5]. The process is autocatalytic and leads to the formation of hydroperoxides, which can further decompose into a complex mixture of volatile compounds such as aldehydes, ketones, alcohols, and hydrocarbons[6]. This can result in changes in color, odor, and viscosity.

-

Isomerization: High temperatures can induce the isomerization of the cis double bonds in linoleic acid to the more thermodynamically stable trans form[7]. This can alter the biological and physical properties of the molecule.

-

Pyrolysis: In the absence of oxygen and at higher temperatures, the pyrolysis of the linoleate anion will lead to cleavage of the hydrocarbon chain, decarboxylation, and the formation of a variety of shorter-chain hydrocarbons, including alkanes and alkenes[8]. The pyrolysis of fatty acid salts can directly yield hydrocarbons through decarboxylation[9].

The oxidative degradation pathway for the linoleate anion is depicted below.

Caption: Simplified oxidative degradation pathway for the Linoleate anion.

Predictive Quantitative Thermal Analysis Data

While no specific experimental data for this compound has been reported in the literature, we can predict the likely outcomes of thermal analysis based on the properties of its components and related fatty acid amine salts. Fatty acid amides are generally stable up to 200°C[10][11][12].

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the onset of thermal decomposition.

Table 1: Predicted TGA Data for this compound

| Parameter | Predicted Value | Comments |

| Onset of Decomposition (Tonset) | 180 - 220 °C | Initial mass loss likely due to the decomposition of the diethanolammonium moiety or oxidation of the linoleate. |

| Temperature at 5% Mass Loss (T5%) | 200 - 240 °C | A common metric for thermal stability. |

| Temperature at Maximum Rate of Decomposition (Tmax) | 230 - 280 °C | Indicates the point of most rapid degradation. |

| Residual Mass @ 600 °C | < 5% | Expected to decompose significantly, leaving minimal residue in an inert atmosphere. |

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and glass transitions.

Table 2: Predicted DSC Data for this compound

| Parameter | Predicted Value | Comments |

| Glass Transition (Tg) | -30 to 10 °C | As an ionic liquid, it may exhibit a glass transition rather than a sharp melting point. |

| Melting Point (Tm) | 25 - 50 °C | If crystalline, a relatively low melting point is expected. |

| Decomposition Exotherm | > 200 °C | Decomposition is typically an exothermic process. |

Experimental Protocols for Thermal Analysis

The following are detailed methodologies for conducting TGA and DSC analyses on this compound, based on standard practices for similar materials[10][13].

Thermogravimetric Analysis (TGA) Protocol

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an aluminum or ceramic TGA pan.

-

Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere. For oxidative stability testing, use a similar flow rate of dry air.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset), the temperature at 5% mass loss (T5%), and the temperature of the maximum rate of mass loss (Tmax) from the TGA curve and its first derivative.

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Hermetically seal 3-7 mg of this compound in an aluminum DSC pan. Use an empty hermetically sealed pan as a reference.

-

Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at -50 °C.

-

Ramp the temperature from -50 °C to 250 °C at a heating rate of 10 °C/min.

-

Hold at 250 °C for 1 minute to erase thermal history.

-

Cool the sample to -50 °C at a rate of 10 °C/min.

-

Ramp the temperature again from -50 °C to 250 °C at 10 °C/min (second heating scan).

-

-

Data Analysis: Analyze the second heating scan to determine the glass transition temperature (Tg), melting point (Tm), and any exothermic events corresponding to decomposition.

A graphical representation of the experimental workflow is provided below.

Caption: General workflow for the thermal analysis of this compound.

Conclusion

While direct experimental data on the thermal stability and degradation of this compound is not currently available, a predictive analysis based on its constituent ions provides valuable insights for researchers and drug development professionals. The compound's stability is likely limited by the oxidative susceptibility of the linoleate anion and the thermal decomposition of the diethanolammonium cation, with an expected onset of degradation in the range of 180-220 °C. The provided experimental protocols for TGA and DSC serve as a robust starting point for the empirical evaluation of this material's thermal properties. Such studies are essential for establishing appropriate handling, processing, and storage conditions to ensure product quality and safety.

References

- 1. Kinetic study of the thermal decomposition of monoethanolamine (MEA), diethanolamine (DEA), triethanolamine (TEA) and methyldiethanolamine (MDEA) | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 2. researchgate.net [researchgate.net]

- 3. chembk.com [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. tdx.cat [tdx.cat]

- 6. researchgate.net [researchgate.net]

- 7. Thermally induced isomerization of linoleic acid and α‐linolenic acid in Rosa roxburghii Tratt seed oil - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sustainable Diesel from Pyrolysis of Unsaturated Fatty Acid Basic Soaps: The Effect of Temperature on Yield and Product Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sci-hub.ru [sci-hub.ru]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Characterization of Fatty Acid Amides from Commercial Vegetable Oils and Primary Alkyl Amines for Phase Change Material Applications [acs.figshare.com]

- 13. Thermo-physical Investigations of Oils, N-(2-aminoethyl)-Oleamide and Resulting Gels using TGA-DSC : Oriental Journal of Chemistry [orientjchem.org]

spectroscopic analysis of Diethanolammonium linoleate (NMR, FTIR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of Diethanolammonium linoleate, a compound of interest in various research and development applications. The following sections detail its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), offering a comprehensive resource for its identification and analysis.

Spectroscopic Data

The spectroscopic data for this compound is summarized below. The data for ¹H NMR and FTIR are based on experimental findings, while the ¹³C NMR and Mass Spectrometry data are predicted based on the known spectral characteristics of its constituent ions, diethanolammonium and linoleate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.35 | m | 4H | -CH=CH- (Linoleate) |

| 3.84 | t | 2H | -CH₂-OH (Diethanolammonium) |

| 3.78 | t | 2H | -CH₂-OH (Diethanolammonium) |

| 3.55 | t | 2H | -CH₂-N- (Diethanolammonium) |

| 3.50 | t | 2H | -CH₂-N- (Diethanolammonium) |

| 2.77 | t | 2H | =CH-CH₂-CH= (Linoleate) |

| 2.39 | t | 2H | -CH₂-COO⁻ (Linoleate) |

| 2.04 | q | 4H | -CH₂-CH= (Linoleate) |

| 1.62 | m | 2H | -CH₂-CH₂-COO⁻ (Linoleate) |

| 1.29 | m | 14H | -(CH₂)₇- (Linoleate) |

| 0.88 | t | 3H | -CH₃ (Linoleate) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~180 | -COO⁻ (Linoleate) |

| ~130 | -CH=CH- (Linoleate) |

| ~128 | -CH=CH- (Linoleate) |

| ~60 | -CH₂-OH (Diethanolammonium) |

| ~51 | -CH₂-N- (Diethanolammonium) |

| ~34 | -CH₂-COO⁻ (Linoleate) |

| ~32 | -(CH₂)n- (Linoleate) |

| ~29 | -(CH₂)n- (Linoleate) |

| ~27 | -(CH₂)n- (Linoleate) |

| ~26 | =CH-CH₂-CH= (Linoleate) |

| ~25 | -(CH₂)n- (Linoleate) |

| ~23 | -CH₂-CH₃ (Linoleate) |

| ~14 | -CH₃ (Linoleate) |

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 3: FTIR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Broad | O-H stretch (Diethanolammonium), N-H stretch (secondary amine) |

| ~2925 | Strong | C-H stretch (aliphatic, Linoleate) |

| ~2855 | Strong | C-H stretch (aliphatic, Linoleate) |

| ~1630 | Strong | C=O stretch (carboxylate, Linoleate) |

| ~1560 | Medium | N-H bend (secondary amine) |

| ~1465 | Medium | C-H bend (aliphatic) |

| ~1070 | Medium | C-N stretch (Diethanolammonium) |

| ~1030 | Medium | C-O stretch (alcohol) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound (ESI-MS)

| m/z | Ion |

| 279.23 | [Linoleic acid - H]⁻ |

| 106.08 | [Diethanolamine + H]⁺ |

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Given that this compound is an ionic liquid, specific considerations are necessary for NMR analysis.

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent. Deuterated methanol (CD₃OD) or deuterated chloroform (CDCl₃) are recommended.

-

Vortex the sample until fully dissolved.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR: Due to the lower natural abundance of ¹³C, a larger number of scans is required. A proton-decoupled pulse sequence should be used. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

FTIR Spectroscopy

As this compound is a viscous liquid, the Attenuated Total Reflectance (ATR) technique is the most suitable method for FTIR analysis.[1]

Instrumentation:

-

An FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of this compound directly onto the center of the ATR crystal.

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

After analysis, clean the ATR crystal thoroughly with a suitable solvent.

Mass Spectrometry

Electrospray Ionization (ESI) is the preferred method for the analysis of ionic compounds like this compound.

Instrumentation:

-

A mass spectrometer equipped with an ESI source.

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture of these with water.[2][3]

-

The addition of a small amount of a volatile acid (e.g., formic acid) for positive ion mode or a volatile base (e.g., ammonium hydroxide) for negative ion mode can enhance ionization, but may not be necessary for this pre-formed salt.

Data Acquisition:

-

Positive Ion Mode: The diethanolammonium cation ([C₄H₁₂NO₂]⁺) is expected to be observed at m/z 106.08.

-

Negative Ion Mode: The linoleate anion ([C₁₈H₃₁O₂]⁻) is expected to be observed at m/z 279.23.

-

The instrument parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) should be optimized to achieve the best signal intensity and stability.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

Caption: Workflow for NMR Spectroscopic Analysis.

Caption: Workflow for FTIR Spectroscopic Analysis.

Caption: Workflow for Mass Spectrometry Analysis.

References

Unraveling the Structural Characteristics of Diethanolammonium Linoleate: A Technical Overview

For Immediate Release

[City, State] – While diethanolammonium linoleate is a compound of interest within various industrial and research applications, a comprehensive review of existing scientific literature reveals a notable absence of detailed studies on its specific crystal structure and morphology. This technical guide, intended for researchers, scientists, and professionals in drug development, aims to provide an in-depth overview of the available chemical data for this compound and to extrapolate potential synthesis and characterization methodologies based on closely related compounds, namely diethanolamides. The absence of specific crystallographic and morphological data on this compound highlights a significant research gap and an opportunity for novel investigations in this area.

Chemical and Physical Data of this compound

While experimental data on the crystal structure is not available, fundamental chemical information for this compound has been reported. This information is crucial for any future studies aiming to synthesize and characterize this compound.

| Property | Value |

| Molecular Formula | C₁₈H₃₂O₂.C₄H₁₁NO₂ |

| Molecular Weight | 385.58 g/mol |

This data provides a foundational understanding of the compound's composition and molar mass, which are prerequisites for any quantitative experimental work.

Synthesis of Related Compounds: Diethanolamides

The synthesis of diethanolamides from fatty acids or their methyl esters is a well-documented process and offers a likely pathway for the production of this compound. These reactions typically involve the amidation of a fatty acid derivative with diethanolamine.

Experimental Protocol: Synthesis of Diethanolamides from Fatty Acid Methyl Esters

A common method for the synthesis of diethanolamides involves a two-step process starting from a triglyceride source (e.g., vegetable oil).

-

Transesterification: The initial step is the conversion of the triglyceride into fatty acid methyl esters. This is typically achieved by reacting the oil with methanol in the presence of a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated and stirred, and the resulting methyl esters are then separated from the glycerol byproduct.

-

Amidation: The fatty acid methyl esters are subsequently reacted with diethanolamine. This reaction is often catalyzed by a base, such as sodium methoxide, and requires elevated temperatures to proceed to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product is purified to remove any unreacted starting materials and byproducts.

Characterization of Diethanolamides

A variety of analytical techniques are employed to characterize the resulting diethanolamides, and these same methods would be applicable to the study of this compound.

| Analytical Technique | Purpose |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the functional groups present in the molecule, such as the amide C=O and N-H bonds, and the hydroxyl (-OH) groups. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | To determine the composition of the fatty acid chains in the product and to identify any impurities. |

| Thin-Layer Chromatography (TLC) | Used to monitor the progress of the synthesis reaction and to assess the purity of the final product. |

Generalized Experimental Workflow

The synthesis and characterization of diethanolamides, and presumably this compound, follow a logical experimental progression. This workflow can be visualized to provide a clear overview of the process from starting materials to final product analysis.

Caption: Generalized workflow for the synthesis and characterization of diethanolamides.

Future Directions

The lack of crystallographic and morphological data for this compound presents a clear opportunity for further research. Future studies should focus on:

-

Synthesis and Purification: Developing a robust and reproducible method for the synthesis of high-purity this compound.

-

Crystallization: Exploring various crystallization techniques (e.g., slow evaporation, vapor diffusion) to obtain single crystals suitable for X-ray diffraction analysis.

-

Structural Elucidation: Performing single-crystal X-ray diffraction to determine the precise three-dimensional arrangement of atoms in the crystal lattice, including unit cell parameters and space group.

-

Morphological Analysis: Utilizing techniques such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM) to study the size, shape, and surface features of this compound crystals.

A thorough understanding of the crystal structure and morphology of this compound will be invaluable for its application in pharmaceuticals and other advanced materials, enabling structure-property relationships to be established and facilitating the rational design of new formulations and products.

An In-depth Technical Guide on the Toxicological Data and Safety Profile of Diethanolammonium Linoleate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the toxicological data and safety profile of Diethanolammonium Linoleate. As specific toxicological studies on this compound are limited, this guide synthesizes data from its constituent components: Diethanolamine (DEA) and Linoleic Acid. This approach is scientifically justified as salts of this nature are expected to dissociate in aqueous environments, rendering the toxicity of the individual components paramount to the overall safety assessment. The data herein is compiled from a thorough review of peer-reviewed literature and regulatory agency reports, with a focus on quantitative endpoints, detailed experimental methodologies, and mechanistic insights.

Toxicological Data Summary

The toxicological profile of this compound is extrapolated from the known effects of Diethanolamine and Linoleic Acid. The following tables summarize the key quantitative data for each component.

Diethanolamine (DEA)

| Toxicological Endpoint | Species | Route of Administration | Value | Classification | Reference |

| Acute Oral Toxicity | Rat | Oral | LD50: 1.82 - 2.83 g/kg | Category 4 (Harmful if swallowed) | [1] |

| Acute Dermal Toxicity | Rabbit | Dermal | LD50: 1.22 g/kg | Category 4 (Harmful in contact with skin) | [1] |

| Skin Irritation | Rabbit | Dermal | - | Moderately Irritating | [1] |

| Eye Irritation | Rabbit | Ocular | - | Severely Irritating | [1] |

| Skin Sensitization | Mouse | Dermal | No data available | Not Classified | [1] |

Linoleic Acid

| Toxicological Endpoint | Species | Route of Administration | Value | Classification | Reference |

| Acute Oral Toxicity | Mouse | Oral | LD50: >50,000 mg/kg | Not Classified | [2] |

| Acute Oral Toxicity | Rat | Oral | LD50: 3200 mg/kg | Category 5 (May be harmful if swallowed) | [3] |

| Skin Irritation | Human | Dermal | - | Irritating | [4] |

| Skin Irritation | Not Specified | Dermal | - | No irritant effect | [2] |

| Eye Irritation | Rabbit | Ocular | - | Mild conjunctival erythema | [5] |

| Eye Irritation | Not Specified | Ocular | - | No irritating effect | [2] |

Note on conflicting data for Linoleic Acid: Different sources report varying levels of skin and eye irritation. One safety data sheet indicates no irritant effect[2], while another states it is an irritant to the skin and eyes[6]. A study on human skin found linoleic acid to be irritating[4]. For eye irritation, one source reports mild conjunctival erythema in rabbits[5], while another indicates no irritating effect[2]. These discrepancies may be due to differences in test concentrations, formulations, and methodologies.

Genotoxicity and Carcinogenicity

Diethanolamine (DEA)

| Assay | Test System | Metabolic Activation | Result | Reference |

| Ames Test | S. typhimurium & E. coli | With and without S9 | Negative | [7][8] |

| In vitro Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | With and without S9 | Negative | [8] |

Carcinogenicity: Dermal application of diethanolamine in a 2-year study by the National Toxicology Program (NTP) showed clear evidence of carcinogenic activity in B6C3F1 mice, based on increased incidences of liver and kidney neoplasms.[9] In contrast, there was no evidence of carcinogenic activity in F344/N rats under the same study conditions.[9]

Experimental Protocols

The following are detailed methodologies for key toxicological experiments, based on OECD guidelines, which are standard protocols for regulatory submissions.

Acute Dermal Toxicity (as per OECD 402)

This test is designed to assess the potential of a substance to cause toxicity when applied to the skin.

Skin Irritation/Corrosion (as per OECD 404)

This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

Eye Irritation/Corrosion (as per OECD 405)

This test assesses the potential of a substance to cause damage to the eye.

Bacterial Reverse Mutation Test (Ames Test) (as per OECD 471)

This in vitro assay is used to detect gene mutations induced by a chemical.

Mechanistic Insights: DEA-Induced Hepatocarcinogenesis

The carcinogenic effect of Diethanolamine in mice is proposed to occur through a non-genotoxic mechanism involving the induction of choline deficiency.[10] The following diagram illustrates this proposed signaling pathway.

Conclusion and Safety Recommendations

Based on the available data, this compound is expected to have a toxicological profile primarily driven by its Diethanolamine component. DEA exhibits moderate acute toxicity, is a moderate skin irritant, and a severe eye irritant. While not genotoxic, it has demonstrated carcinogenic potential in mice through a non-genotoxic mechanism. Linoleic acid is generally considered to have low acute toxicity, though there is some evidence of skin and eye irritation potential.

Therefore, when handling this compound, it is recommended to:

-

Implement appropriate engineering controls to minimize exposure.

-

Use personal protective equipment, including gloves and eye protection.

-

Avoid direct skin and eye contact.

-

Formulations containing this compound should be designed to be non-irritating.

-

It is also recommended that this ingredient not be used in cosmetic products in which N-nitroso compounds can be formed.[7]

This technical guide serves as a foundational resource for researchers and drug development professionals. For definitive safety assessments, it is advisable to conduct specific toxicological studies on the final formulation of any product containing this compound.

References

- 1. The statistical analysis of the in vitro chromosome aberration assay using Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. dl.iranchembook.ir [dl.iranchembook.ir]

- 4. Relative irritancy of free fatty acids of different chain length - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Linoleic Acid | C18H32O2 | CID 5280450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Diethanolamine (111-42-2) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]

- 8. NTP technical report on toxicity studies of diethanolamine (CAS No. 111-42-2) administered topically and in drinking water to F344/N rats and B6C3F1 mice | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 9. cdc.gov [cdc.gov]

- 10. dtsc.ca.gov [dtsc.ca.gov]

An In-depth Technical Guide on the Environmental Impact and Biodegradability of Diethanolammonium Linoleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethanolammonium linoleate, a salt formed from the reaction of diethanolamine and linoleic acid, finds application in various industrial and pharmaceutical formulations. Understanding its environmental fate and potential ecotoxicological effects is paramount for responsible product development and environmental stewardship. This technical guide provides a comprehensive overview of the environmental impact and biodegradability of this compound, drawing from available data on the compound and its constituent moieties. The information is presented to be accessible and actionable for researchers, scientists, and drug development professionals. This document summarizes key quantitative data in structured tables, details relevant experimental protocols, and provides visual representations of biodegradation pathways and experimental workflows.

Environmental Fate and Transport

The environmental fate of this compound is largely predicted by the behavior of its constituent ions in aqueous environments: diethanolamine and the linoleate anion. In soil and water, this compound is expected to dissociate.

Diethanolamine (DEA): DEA is highly soluble in water and is not expected to evaporate significantly from water surfaces. In soil, it is anticipated to be mobile. However, its environmental persistence is limited by its ready biodegradability. In the atmosphere, DEA is expected to exist predominantly in the vapor phase, where it is degraded by photochemically produced hydroxyl radicals with a half-life of approximately four hours.

Linoleic Acid: As a fatty acid, linoleic acid has low water solubility. It is readily biodegradable and is not expected to bioaccumulate. The estimated bioconcentration factor (BCF) for C16-18 fatty acids is low, primarily due to their rapid metabolism via β-oxidation in organisms.

Biodegradability

Available data on the components of this compound and similar fatty acid salts strongly indicate that the compound is readily biodegradable.

Diethanolamine (DEA): Studies have shown that diethanolamine is readily biodegradable under aerobic conditions. In a standard OECD 301F test, diethanolamine demonstrated 93% degradation over 28 days, with 80% degradation occurring within 14 days.

Linoleic Acid: Fatty acids, including linoleic acid, are known to be readily biodegradable. The primary mechanism of degradation is through the β-oxidation pathway, a common metabolic process in many microorganisms.

Diethanolamine Salts of Fatty Acids: While specific quantitative data for the ready biodegradability of this compound from an OECD 301F test is not readily available in the public domain, studies on related compounds, such as laurylsulfate-diethanolamine, have shown them to be degradable. The general class of "amine soaps" or diethanolamine salts of fatty acids is considered to be biodegradable.

Quantitative Biodegradation Data (Inferred)

Based on the ready biodegradability of its components, the following is an inferred biodegradation profile for this compound.

| Test Substance | Test Guideline | Inoculum | Duration | Result | Classification |

| Diethanolamine | OECD 301F | Activated Sludge | 28 days | >90% degradation | Readily Biodegradable |

| Linoleic Acid | General Knowledge | Various | - | High | Readily Biodegradable |

| This compound | Inferred | Activated Sludge | 28 days | Expected >60% | Expected to be Readily Biodegradable |

Ecotoxicity

The ecotoxicological profile of this compound is characterized by low to moderate toxicity to aquatic organisms.

Aquatic Toxicity Data

A key study on a substance group that includes this compound provides valuable insight into its aquatic toxicity.

| Test Organism | Test Type | Test Guideline | Endpoint | Result | Reference |

| Danio rerio (Zebrafish) | Acute | OECD 203 | 96-hour LL50 | > 100 mg/L | ECHA Dossier |

| Ceriodaphnia dubia (Water Flea) | Acute | - | 48-hour EC50 | 30.1 mg/L | Safety Data Sheet (for DEA) |

| Oncorhynchus mykiss (Rainbow Trout) | Acute | - | 96-hour LC50 | 460 mg/L | Safety Data Sheet (for DEA) |

Note: LL50 (Lethal Loading, 50%) is used for substances with low water solubility.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

OECD 301F: Manometric Respirometry Test for Ready Biodegradability

This test determines the biodegradability of a substance by measuring the oxygen consumed by microorganisms in a closed respirometer.

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with activated sludge and incubated in a sealed vessel at a constant temperature in the dark for 28 days. The consumption of oxygen is measured by the pressure change in the respirometer. The amount of oxygen consumed by the microbial population in the presence of the test substance, corrected for the oxygen consumption of a blank control (inoculum only), is expressed as a percentage of the theoretical oxygen demand (ThOD).

Procedure:

-

Preparation of Mineral Medium: A mineral medium containing essential salts is prepared.

-

Inoculum: Activated sludge from a domestic wastewater treatment plant is used as the microbial inoculum.

-

Test Vessels: The test substance is added to the test vessels at a concentration that will yield a ThOD of 50-100 mg/L. Control vessels containing only the inoculum and reference vessels with a readily biodegradable substance (e.g., sodium benzoate) are also prepared.

-

Incubation: The sealed vessels are incubated at 22 ± 1°C and stirred continuously for 28 days.

-

Measurement: The pressure difference in the headspace of the vessels is measured manometrically over the 28-day period. Evolved carbon dioxide is absorbed by a potassium hydroxide solution.

-

Calculation: The percentage of biodegradation is calculated as: % Biodegradation = (O₂ consumed by test substance - O₂ consumed by blank) / ThOD * 100

Pass Criteria: The substance is considered readily biodegradable if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.

OECD 203: Fish, Acute Toxicity Test

This test determines the concentration of a substance that is lethal to 50% of the test fish over a 96-hour period.

Principle: Fish are exposed to the test substance in a static or semi-static system for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours, and the LC50 (or LL50 for poorly soluble substances) is calculated.

Procedure:

-

Test Organism: A suitable fish species, such as Zebrafish (Danio rerio), is selected.

-

Test Concentrations: A range of at least five concentrations of the test substance are prepared in a geometric series. A control group is maintained in water without the test substance.

-

Exposure: The fish are introduced to the test and control solutions. For a static test, the solutions are not renewed. For a semi-static test, the solutions are renewed every 24 or 48 hours.

-

Observations: The number of dead fish in each concentration is recorded at 24, 48, 72, and 96 hours.

-

Data Analysis: The LC50 value and its 95% confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).

Mandatory Visualizations

Biodegradation Pathways

The biodegradation of this compound proceeds through the degradation of its individual components.

Experimental Workflows

Conclusion

Based on the available scientific data for its constituent parts and related compounds, this compound is expected to be readily biodegradable and exhibit low to moderate acute toxicity to aquatic organisms. Its high water solubility and susceptibility to microbial degradation suggest a low potential for persistence and bioaccumulation in the environment. For a definitive quantitative assessment of its ready biodegradability, an OECD 301F study on the specific substance is recommended. The information presented in this guide provides a robust foundation for environmental risk assessment and supports the development of environmentally responsible formulations containing this compound.

Methodological & Application

Application Notes and Protocols for Diethanolammonium Linoleate in Nanoparticle Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethanolammonium linoleate is an anionic surfactant that can be employed in the synthesis of nanoparticles, particularly lipid-based nanoparticles such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). Its amphiphilic nature, arising from the hydrophilic diethanolamine head group and the lipophilic linoleate tail, enables it to effectively stabilize nanoparticle dispersions by reducing interfacial tension. This property is crucial for controlling particle size, preventing aggregation, and influencing the release profile of encapsulated therapeutic agents. The use of a linoleic acid derivative is also advantageous due to its biocompatibility and potential to enhance the cellular uptake of the nanoparticles.[1]

These application notes provide an overview of the utility of this compound in nanoparticle synthesis and detailed protocols for its application.

Applications in Nanoparticle Synthesis

This compound serves as a primary or co-surfactant in the formulation of nanoparticles for various biomedical applications, including:

-

Drug Delivery: Encapsulation of hydrophobic or hydrophilic drugs within the nanoparticle core, with the surfactant layer providing stability and controlling drug release.[2] The lipidic nature of the surfactant can enhance the bioavailability of poorly soluble drugs.

-

Topical and Transdermal Delivery: Facilitating the penetration of active pharmaceutical ingredients (APIs) through the skin barrier. Lipid nanoparticles can form an occlusive film on the skin, increasing hydration and drug permeation.[2][3]

-

Gene Delivery: As a component of lipid-based vectors for the delivery of nucleic acids like mRNA and siRNA. The surfactant can play a role in the self-assembly of the lipid nanoparticles and their interaction with cell membranes.

Data Presentation: Typical Nanoparticle Characterization

The following tables summarize the expected quantitative data for nanoparticles synthesized using this compound as a surfactant. The specific values will vary depending on the formulation and process parameters.

Table 1: Physicochemical Properties of Nanoparticles

| Parameter | Typical Range | Method of Analysis |

| Particle Size (z-average) | 100 - 300 nm | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |

| Zeta Potential | -20 to -40 mV | Electrophoretic Light Scattering (ELS) |

| Morphology | Spherical | Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) |

Table 2: Drug Encapsulation and Loading

| Parameter | Typical Range | Formula |

| Encapsulation Efficiency (EE%) | > 70% | ((Total Drug - Free Drug) / Total Drug) x 100 |

| Drug Loading (DL%) | 1 - 10% | (Weight of Drug in Nanoparticles / Total Weight of Nanoparticles) x 100 |

Experimental Protocols

The following are detailed protocols for the synthesis of nanoparticles using this compound as a surfactant.

Protocol 1: Synthesis of this compound Surfactant

This protocol describes the synthesis of the this compound surfactant through a simple acid-base reaction.

Materials:

-

Linoleic acid

-

Diethanolamine

-

Ethanol (or other suitable solvent)

-

Magnetic stirrer

-

Round bottom flask

Procedure:

-

Dissolve linoleic acid in ethanol in a round bottom flask.

-

In a separate container, dissolve an equimolar amount of diethanolamine in ethanol.

-

Slowly add the diethanolamine solution to the linoleic acid solution while stirring continuously at room temperature.

-

Continue stirring for 2-4 hours to ensure complete reaction.

-

The resulting solution contains this compound and can be used directly in nanoparticle synthesis or the solvent can be removed under reduced pressure to obtain the pure surfactant.

Protocol 2: Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

This protocol details the preparation of SLNs using this compound as a surfactant by the hot homogenization technique.

Materials:

-

Solid lipid (e.g., Compritol® 888 ATO, glyceryl monostearate)

-

This compound

-

Active Pharmaceutical Ingredient (API) - optional

-

Purified water

-

High-shear homogenizer

-

Water bath

-

Magnetic stirrer

Procedure:

-

Preparation of the Lipid Phase:

-

Melt the solid lipid by heating it 5-10°C above its melting point in a beaker placed in a water bath.

-

If applicable, dissolve the lipophilic API in the molten lipid.

-

-

Preparation of the Aqueous Phase:

-

Dissolve the this compound in purified water.

-

Heat the aqueous phase to the same temperature as the lipid phase.

-

-

Emulsification:

-

Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a magnetic stirrer.

-

Homogenize the mixture using a high-shear homogenizer at high speed (e.g., 10,000-20,000 rpm) for 5-10 minutes to form a hot oil-in-water (o/w) nanoemulsion.

-

-

Nanoparticle Formation:

-

Cool down the hot nanoemulsion to room temperature under gentle stirring. The solidification of the lipid droplets leads to the formation of SLNs.

-

-

Purification (Optional):

-

The resulting SLN dispersion can be purified by dialysis or centrifugation to remove excess surfactant and unencapsulated drug.

-

Mandatory Visualizations

Experimental Workflow for SLN Synthesis

Caption: Workflow for Solid Lipid Nanoparticle (SLN) synthesis using hot homogenization.

Hypothetical Signaling Pathway for Enhanced Drug Delivery

This diagram illustrates a hypothetical mechanism by which nanoparticles formulated with this compound might enhance the intracellular delivery of a therapeutic agent to a cancer cell, leading to apoptosis.

Caption: Hypothetical pathway of nanoparticle-mediated drug delivery leading to apoptosis.

References

Application Notes and Protocols for Diethanolammonium Linoleate as an Emulsifier

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethanolammonium linoleate is a versatile compound utilized in a variety of formulations as a surfactant and emulsifying agent.[1] Its amphiphilic nature, derived from the hydrophilic diethanolamine head group and the lipophilic linoleate tail, allows it to reduce interfacial tension between immiscible liquids, such as oil and water, to form stable emulsions. These properties make it a valuable ingredient in the cosmetic, industrial, and pharmaceutical sectors for creating products like lotions, creams, and other delivery systems.[1] Additionally, it can function as a thickener, foam stabilizer, and antistatic agent. This document provides detailed application notes and experimental protocols for the use of this compound as an emulsifier in various formulations.

Physicochemical Properties and Emulsification Mechanism

Data Presentation

Table 1: Physicochemical Characterization of this compound

| Parameter | Value | Method of Determination |

| Appearance | - | Visual Inspection |

| Solubility | - | Solute-Solvent Mixing |

| HLB Value | To be determined | Griffin's Method / Experimental |

| Critical Micelle Concentration (CMC) | To be determined | Tensiometry / Spectrophotometry |

Table 2: Formulation Composition of an O/W Emulsion

| Ingredient | Function | Concentration (% w/w) |

| Oil Phase | ||

| - Oil (e.g., Mineral Oil, Isopropyl Myristate) | Dispersed Phase | 10 - 30 |

| - this compound | Emulsifier | 1 - 10 |

| - Co-emulsifier (optional) | Stabilizer | 0.5 - 5 |

| Aqueous Phase | ||

| - Purified Water | Continuous Phase | q.s. to 100 |

| - Humectant (e.g., Glycerin) | Moisturizer | 2 - 5 |

| - Preservative | Antimicrobial | As required |

| - Active Pharmaceutical Ingredient (API) | Therapeutic Agent | As required |

Table 3: Characterization of the Prepared Emulsion

| Parameter | Measurement | Acceptance Criteria |

| Appearance | - | Homogeneous, uniform consistency |

| pH | - | 4.5 - 6.5 (for topical formulations) |

| Viscosity (cP) | - | To be defined based on application |

| Droplet Size (nm) | - | To be defined based on application |

| Polydispersity Index (PDI) | - | < 0.3 for monodisperse systems |

| Zeta Potential (mV) | - | > ±30 mV for good stability |

Table 4: Stability Study Results (Accelerated)

| Time (Months) | Storage Condition | Appearance | pH | Viscosity (cP) | Droplet Size (nm) |

| 0 | 40°C ± 2°C / 75% RH ± 5% RH | - | - | - | - |

| 1 | 40°C ± 2°C / 75% RH ± 5% RH | - | - | - | - |

| 3 | 40°C ± 2°C / 75% RH ± 5% RH | - | - | - | - |